ML 339

CXCR6 chemokine receptor selectivity panel

ML 339 (CID is a potent and selective small-molecule antagonist of the human C-X-C chemokine receptor type 6 (hCXCR6), developed as a first-in-class probe through an NIH Molecular Libraries Program high-throughput screening campaign. It inhibits CXCL16-induced β-arrestin recruitment to hCXCR6 with an IC50 of 140 nM and exhibits >560-fold selectivity over the closely related chemokine receptors CXCR4, CXCR5, CCR6, and the apelin receptor (APJ).

Molecular Formula C26H32ClN3O5
Molecular Weight 502
Cat. No. B1191967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML 339
SynonymsN-[(1R,3S,5S)-9-(2-((2-Chlorophenyl)amino)-2-exoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide
Molecular FormulaC26H32ClN3O5
Molecular Weight502
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML 339 Procurement Guide: Core Profile of a Selective CXCR6 Antagonist Probe


ML 339 (CID 60202254) is a potent and selective small-molecule antagonist of the human C-X-C chemokine receptor type 6 (hCXCR6), developed as a first-in-class probe through an NIH Molecular Libraries Program high-throughput screening campaign [1]. It inhibits CXCL16-induced β-arrestin recruitment to hCXCR6 with an IC50 of 140 nM and exhibits >560-fold selectivity over the closely related chemokine receptors CXCR4, CXCR5, CCR6, and the apelin receptor (APJ) [1]. The compound is characterized by an exo-[3.3.1]azabicyclononane scaffold with a 3,4,5-trimethoxybenzamide moiety and a 2-chlorophenylamino-oxoethyl substituent [2].

Procurement Rationale for ML 339: Why a CXCR6 Antagonist Cannot Be Simply Interchanged


The CXCR6/CXCL16 signaling axis is distinct from the parallel CXCR4/CXCL12 pathway, which is targeted by popular chemokine receptor antagonists such as Plerixafor (AMD 3100). AMD 3100 is a selective CXCR4 antagonist (IC50 = 44 nM) and acts as an allosteric agonist of CXCR7, meaning it does not address CXCR6-mediated biology . ML 339, unlike AMD 3100, is specifically engineered to interrogate CXCR6-dependent mechanisms in prostate cancer bone metastasis and hepatocellular carcinoma progression, as demonstrated by its lack of activity against CXCR4, CXCR5, CCR6, and APJ receptors [1]. The probe's chemical scaffold is also a rare singleton, with no commercially available structural analogs retaining the same functional activity, as confirmed by the SAR studies in the original probe report [1].

Quantitative Evidence Guide for ML 339 Procurement: Comparator-Based Differentiation Data


Chemokine Receptor Family Selectivity: ML 339 vs. Closest Receptor Off-Targets

ML 339 is highly selective for hCXCR6 over four closely related human chemokine receptors. In PathHunter β-arrestin recruitment assays, ML 339 showed no antagonistic activity against CXCR5, CXCR4, CCR6, or the apelin receptor (APJ) at concentrations up to 79 µM [1]. This represents a >560-fold selectivity margin over its primary target, where it achieves an IC50 of 140 nM [1]. In a broader GPCR selectivity panel of 23 additional receptors, only moderate activity was observed against 5-HT2B and the dopamine transporter (DAT) at a concentration of 10 µM in competitive binding assays [1]. In contrast, the next-generation CXCR6 inhibitor 81 has not publicly disclosed equivalent selectivity data, and its broader chemokine receptor selectivity profile remains unavailable to end users.

CXCR6 chemokine receptor selectivity panel GPCR

Human vs. Murine CXCR6 Potency: A Critical Consideration for In Vivo Model Selection

ML 339 exhibits a significant species-dependent potency drop, being approximately 100-fold less active at the murine CXCR6 receptor compared to the human ortholog [1]. In the DiscoveRx β-arrestin assay, the mCXCR6 IC50 was 18 µM, while the hCXCR6 IC50 was 140 nM [1]. In contrast, the next-generation CXCR6 inhibitor 81, which was explicitly compared to ML 339, reported a 10-fold improvement in potency in human β-arrestin assays (IC50 = 40 nM for compound 81 vs. 140 nM for ML 339), but its activity at the murine CXCR6 receptor is not publicly specified .

CXCR6 species selectivity murine model β-arrestin

Functional Pathway Differentiation: β-Arrestin vs. cAMP Antagonism

ML 339 antagonizes both β-arrestin recruitment and cAMP signaling downstream of hCXCR6, but with a 4.7-fold bias toward the β-arrestin pathway. The IC50 for β-arrestin recruitment is 0.3 µM, while the cAMP signaling IC50 is 1.4 µM . The next-generation compound CXCR6 inhibitor 81, which was explicitly benchmarked against ML 339, shows a 7.5-fold improvement in β-arrestin potency (IC50 = 40 nM) and a 2.6-fold improvement in cAMP potency (IC50 = 540 nM), while maintaining a similar β-arrestin/cAMP bias ratio (13.5-fold) . For researchers studying CXCR6-driven signaling pathways, the distinct bias profile of ML 339 may be preferable to the enhanced potency but altered bias of compound 81.

CXCR6 functional selectivity β-arrestin cAMP pathway analysis

Metabolic Stability and ADME Profile: Known Liability for In Vivo Study Design

ML 339 has a known and quantifiable metabolic stability liability, with extremely low hepatic microsome stability in both human and mouse. After a 1-hour incubation, only 0.67% of the compound remained in human liver microsomes and 0.02% remained in mouse liver microsomes [1]. This is consistent with the presence of three methoxy groups on the aryl moiety, which are recognized metabolic liabilities [1]. In contrast, the next-generation CXCR6 inhibitor 81 is reported to have 'promising oral DMPK data' and demonstrated significant in vivo efficacy in a 30-day mouse xenograft model, suggesting improved metabolic stability [2]. Additionally, ML 339 exhibits >99% plasma protein binding in both human and mouse, which limits the free fraction available for target engagement [1]. Its aqueous solubility is limited to 6.8 µM in PBS (pH 7.4), indicating potential formulation challenges for in vivo dosing [1].

CXCR6 metabolic stability liver microsomes ADME

Recommended Procurement Scenarios for ML 339: When the Evidence Supports Selection


In Vitro Pharmacological Studies on hCXCR6 Signaling in Human Cell Lines

ML 339 is most appropriate for in vitro studies that require selective blockade of hCXCR6 without confounding off-target effects on CXCR4, CXCR5, CCR6, or APJ receptors. Its well-characterized selectivity window (>79 µM against these receptors) and moderate β-arrestin/cAMP bias make it a suitable probe for dissecting CXCR6-specific β-arrestin and cAMP signaling pathways in human prostate cancer (PC3, LNCaP) and hepatocellular carcinoma (SK-Hep-1) cell lines [1].

Human-Mouse Species Selectivity Studies for the CXCR6/CXCL16 Axis

Because ML 339 has a precisely quantified 100-fold potency loss at the mouse CXCR6 receptor (hCXCR6 IC50 = 140 nM vs. mCXCR6 IC50 = 18 µM), it can serve as a tool to study the differential role of the CXCR6/CXCL16 axis between species, particularly in tumor-stroma interaction models [2]. This knowledge is critical for groups that plan to validate CXCR6 as a therapeutic target in murine models, as it provides a clear quantitative benchmark against which new mouse-active CXCR6 antagonists can be compared.

Benchmarking Reference Compound for Next-Generation CXCR6 Antagonist Development

As the first-in-class probe, ML 339 serves as the primary reference compound against which new CXCR6 antagonists are measured [3]. The recent development of CXCR6 inhibitor 81 explicitly used ML 339 as a comparative baseline to demonstrate improved potency and pharmacokinetics. Procurement of ML 339 is therefore essential for any medicinal chemistry or probe development program targeting the CXCR6 receptor, as it provides a well-documented baseline for on-target activity, selectivity, and ADME properties [4].

Short-Term In Vitro Migration and Invasion Assays in Prostate Cancer

Given its known metabolic instability in liver microsomes, ML 339 is best suited for short-duration in vitro assays, such as CXCL16-induced chemotaxis and invasion assays in human prostate cancer cell lines. The original probe report indicates that such assays were developed but that compound testing was deferred to post-probe characterization [5]. Users interested in these assay formats should consider ML 339 as a tool compound, while being mindful of the need for frequent dosing or continuous infusion if transitioning to in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML 339

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.